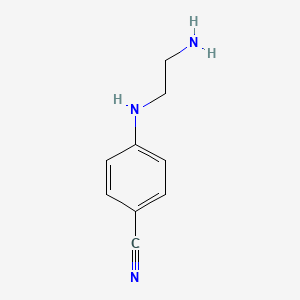

4-(2-Aminoethylamino)benzonitrile

Descripción

4-(2-Aminoethylamino)benzonitrile is a benzonitrile derivative featuring a primary amine group linked via an ethyl spacer to the aromatic ring. The aminoethylamino group confers both hydrogen-bonding capacity and basicity, influencing solubility, reactivity, and biological interactions. This compound’s versatility arises from the benzonitrile core, which stabilizes electronic transitions and participates in π-π stacking, while the pendant amine facilitates functionalization or binding to biological targets .

Propiedades

Número CAS |

181943-46-4 |

|---|---|

Fórmula molecular |

C9H11N3 |

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

4-(2-aminoethylamino)benzonitrile |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,12H,5-6,10H2 |

Clave InChI |

OWTRYBIXEFBFKC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C#N)NCCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

| Compound Name | Substituent Structure | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(2-Aminoethylamino)benzonitrile | −NH(CH₂)₂NH₂ at C4 | 177.20* | Primary amine, flexible ethyl spacer |

| 4-(Ethylaminomethyl)benzonitrile | −CH₂NHCH₂CH₃ at C4 | 146.19 | Secondary amine, methylene spacer |

| 4-(Aminomethyl)benzonitrile hydrochloride | −CH₂NH₂·HCl at C4 | 168.62 | Hydrochloride salt, enhanced stability |

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | −CH=CH(3-ClPh) at C4 | 310.78 | Triazole-linked, cytotoxic activity |

| 4-(3-Thienyl)benzonitrile | −C₄H₃S at C4 | 185.24 | Thiophene heterocycle, OLED applications |

*Calculated based on molecular formula C₉H₁₁N₃.

Key Observations :

- Salt Forms: Hydrochloride derivatives (e.g., 4-(aminomethyl)benzonitrile hydrochloride) exhibit improved crystallinity and stability, critical for pharmaceutical formulations .

- Heterocyclic Modifications : Thiophene or triazole substituents (e.g., 1c, 4-(3-thienyl)benzonitrile) enhance electronic properties for applications in organic electronics or cytotoxic agents .

Table 2: Cytotoxic Activity of Benzonitrile Derivatives

| Compound (Reference) | Cell Line (IC₅₀, µM) | Mechanism/Notes |

|---|---|---|

| 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) | MCF-7: 2.1 ± 0.3; MDA-MB-231: 3.8 ± 0.5 | Non-competitive aromatase inhibition |

| 4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) | T47D: 1.9 ± 0.2 | Synergistic with reference drug etoposide |

| 4-(Ethylaminomethyl)benzonitrile | Not reported | Limited bioactivity; used as intermediate |

Insights :

- Substituent Effects: Bulky aromatic groups (e.g., chlorophenyl in 1c) improve cytotoxicity by enhancing target binding, whereas simple amines (e.g., ethylaminomethyl) show negligible activity .

Analysis :

- High-Yield Routes: Reductive amination (e.g., 90% yield for 4-(ethylaminomethyl)benzonitrile) is efficient for introducing amine groups .

- Challenges with Complex Substituents : Multi-step syntheses (e.g., Michael addition for phenylethyl derivatives) suffer from lower yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.